molecular formula C27H24FN7O3 B612042 Cct196969 CAS No. 1163719-56-9

Cct196969

Cat. No. B612042
Key on ui cas rn: 1163719-56-9
M. Wt: 513.52
InChI Key: KYYKGSDLXXKQCR-UHFFFAOYSA-N
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Nc1ccc(Oc2ccnc3[nH]c(=O)cnc23)cc1F
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:21]([CH3:22])([CH3:23])([CH3:24])[c:25]1[n:26][n:27](-[c:33]2[cH:34][cH:35][cH:36][cH:37][cH:38]2)[c:28]([N:30]=[C:31]=[O:32])[cH:29]1.[NH2:1][c:2]1[c:3]([F:20])[cH:4][c:5]([O:6][c:7]2[cH:8][cH:9][n:10][c:11]3[nH:12][c:13](=[O:17])[cH:14][n:15][c:16]23)[cH:18][cH:19]1>>[NH:1]([c:2]1[c:3]([F:20])[cH:4][c:5]([O:6][c:7]2[cH:8][cH:9][n:10][c:11]3[nH:12][c:13](=[O:17])[cH:14][n:15][c:16]23)[cH:18][cH:19]1)[C:31]([NH:30][c:28]1[n:27](-[c:33]2[cH:34][cH:35][cH:36][cH:37][cH:38]2)[n:26][c:25]([C:21]([CH3:22])([CH3:23])[CH3:24])[cH:29]1)=[O:32]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)(C)c1cc(N=C=O)n(-c2ccccc2)n1
Name
Nc1ccc(Oc2ccnc3[nH]c(=O)cnc23)cc1F
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Nc1ccc(Oc2ccnc3[nH]c(=O)cnc23)cc1F

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)c1cc(NC(=O)Nc2ccc(Oc3ccnc4[nH]c(=O)cnc34)cc2F)n(-c2ccccc2)n1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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